ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 1 and an ethyl ester at position 4 of the triazole ring. The Boc group serves as a protective moiety for amines, enabling stability during synthetic processes while permitting subsequent deprotection for functionalization . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselective formation of the 1,4-disubstituted triazole core. The synthetic procedure typically involves reacting Boc-protected azidoethylamine with ethyl propiolate under mild conditions, yielding the target compound in ~75% efficiency . Its structural features make it valuable in medicinal chemistry and materials science, particularly as a building block for peptidomimetics or bioactive molecule scaffolds.
Properties
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-8-16(15-14-9)7-6-13-11(18)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJURURWJQLDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the Boc-protected aminoethyl precursor. This is achieved by reacting ethyl glycinate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected aminoethyl ester is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an appropriate alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Deprotection: Yields the free amine derivative.
Hydrolysis: Produces the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate has shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that triazole compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .
Antimicrobial Properties
Research indicates that triazole derivatives possess significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics . This makes it a candidate for developing new antimicrobial agents.
Agricultural Applications
Pesticide Development
Triazole compounds are known for their fungicidal properties. The compound under discussion has been evaluated for its potential as a pesticide. Studies have shown that it can effectively inhibit fungal growth in crops, suggesting its application in agricultural practices to enhance crop protection .
Material Science
Polymer Chemistry
this compound can be utilized in polymer synthesis. Its functional groups allow for the formation of polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound can act as a precursor to bioactive molecules that interact with various molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the binding affinity and specificity of the resulting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate with structurally and functionally related triazole derivatives, emphasizing synthetic routes, substituent effects, and biological activities.
Structural Analogs and Substituent Effects
Biological Activity
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2109175-40-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring is a well-known pharmacophore that has been associated with a variety of therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific case studies that highlight its efficacy.
Chemical Structure and Properties
- Molecular Formula : C12H20N4O4
- Molecular Weight : 284.316 g/mol
- Purity : 95%
- SMILES Notation : CCOC(=O)C1=CN(CCNC(=O)OC(C)(C)C)N=N1
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. This compound may exhibit its effects through:
- Enzyme Inhibition : Triazoles can act as inhibitors for enzymes involved in critical cellular processes.
- Receptor Modulation : They may bind to specific receptors, altering signaling pathways.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. Research indicates that compounds containing the triazole moiety can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
Case Study: SARS-CoV-2 Inhibition
A study evaluated several triazole derivatives for their ability to inhibit the SARS-CoV-2 spike protein. The results indicated that compounds similar to this compound showed promising IC50 values (concentration required to inhibit 50% of the virus), suggesting potential as therapeutic agents against COVID-19 .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 75.98 | Omicron Spike Protein |
| Ethyl Triazole | 74.51 | SARS-CoV-2 Spike Protein |
Antibacterial Activity
Triazole derivatives have also been reported to possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Study: Antibacterial Efficacy
A series of experiments conducted on various triazole compounds revealed significant activity against Gram-positive and Gram-negative bacteria. This compound was included in these studies and demonstrated effective inhibition against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical pathogens by the WHO .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the tert-butoxycarbonyl protecting group.
- Esterification to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
